Decarboxyl ofloxacin, (R)-
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Overview
Description
Decarboxyl ofloxacin, (R)- is a biochemical.
Scientific Research Applications
1. Impact on Plant Growth and Oxidative Damage
Decarboxyl ofloxacin has been studied for its effects on plant growth, particularly in tomatoes. Lower levels of ofloxacin treatment (5 mg L-1 and 10 mg L-1) promoted tomato growth, while higher concentrations (20 mg L-1 and 40 mg L-1) negatively affected plant growth, photosynthesis, and increased oxidative damage. Grafting experiments showed that grafted plants could alleviate ofloxacin stress (Zhang et al., 2021).
2. Enantioselective Detection
Enantioselective electrochemical immunosensors have been developed for the detection of chiral antibiotic ofloxacin, including R-ofloxacin. These sensors use a dual amplification strategy and have shown sensitivity and selectivity in detecting ofloxacin enantiomers (He et al., 2015).
3. Antibacterial Mechanism
Studies have explored the differential antibacterial activity of ofloxacin enantiomers. The S isomer has been found to have significantly higher antibacterial activity compared to the R isomer, attributed to differences in binding to the DNA gyrase enzyme, a key target in bacteria (Morrissey et al., 1996).
4. Fenton Oxidation Degradation
Research has investigated the degradation of ofloxacin through the Fenton oxidation process, revealing that the initial degradation step could be associated with decarboxylation at the quinolone moiety. This process offers insights into the reduction of antibacterial potentials (Pi et al., 2014).
5. Absorption in the Small Intestine
The intestinal absorption of ofloxacin isomers, including R-ofloxacin, has been studied in rats. The absorption of both enantiomers is pH dependent, with S-(-)-Ofloxacin showing a greater affinity for the intestinal transporter (Rabbaa et al., 1997).
6. Chemiluminescence Detection Methods
Chemiluminescence detection methods for ofloxacin involve direct oxidation or enhancement of emission from other reactions. These methods have been compared for analytical methodology and light-producing pathways (Francis & Adcock, 2005).
Properties
CAS No. |
178964-52-8 |
---|---|
Molecular Formula |
C17H20FN3O2 |
Molecular Weight |
317.36 |
IUPAC Name |
(3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazin-7-one |
InChI |
InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m1/s1 |
InChI Key |
XTLCAWXSWVQNHK-LLVKDONJSA-N |
SMILES |
O=C1C=CN2[C@H](C)COC3=C(N4CCN(C)CC4)C(F)=CC1=C23 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decarboxyl ofloxacin, (R)-; UNII-X1XJ3HO9VQ; X1XJ3HO9VQ; ZINC48523202. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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